molecular formula C4H7F2NO2 B118109 2,2-Difluoro-n-methoxy-n-methylacetamide CAS No. 142492-01-1

2,2-Difluoro-n-methoxy-n-methylacetamide

Cat. No. B118109
M. Wt: 139.1 g/mol
InChI Key: CUPRFYMJGQMIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C4H7F2NO2 . It has a molecular weight of 139.1 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-N-methoxy-N-methylacetamide is 1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 . The InChI key is CUPRFYMJGQMIIC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Difluoro-N-methoxy-N-methylacetamide is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Precursor to 3,3-Difluoroazetidinones : Difluoro(trimethylsilyl)acetamides, which are related to 2,2-Difluoro-N-methoxy-N-methylacetamide, have been synthesized and shown to be precursors of 2,2-difluoro-3-hydroxyacetamides. These compounds can be converted into 3,3-difluoroazetidinones, offering an alternative route to this class of compounds (Bordeau et al., 2006).

  • Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amides : A new reagent has been developed for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, starting from 2-chloro-N-methoxy-N-methylacetamide and reacting with various aldehydes (Manjunath et al., 2006).

  • Synthesis of Trifluoroatrolactamide Derivatives : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides have been synthesized, showing moderate antifungal activity. These derivatives offer potential applications in the development of antifungal agents (Yang et al., 2017).

  • Development of Z-Unsaturated Amides : The synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide demonstrates the versatility of this method in creating Z-unsaturated amides, which could have implications in various chemical synthesis processes (Fortin et al., 2002).

  • Synthesis and Reactivity of Difluoroaziridines : Research on the synthesis of 2-fluorinated aziridines and their reactivity, such as with methanol leading to N-benzyl-2-methoxyacetamide, highlights the divergent behavior of monofluoro- and difluoroaziridines. This has implications for the design of new compounds and understanding their chemical behavior (Verniest et al., 2007).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPRFYMJGQMIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597486
Record name 2,2-Difluoro-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-n-methoxy-n-methylacetamide

CAS RN

142492-01-1
Record name 2,2-Difluoro-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-N-methoxy-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of difluoroacetic acid (4.1 g, 42.7 mmol) in dry dichloromethane (80 ml), under N2, was treated with oxalyl chloride (5.69 g, 44.8 mmol). After stirring at 35° C. for 3 h, the reaction was cooled to 0° C. and treated with N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.2 mmol), then cooled to -20° C., and treated dropwise with 2,6-dimethylpyridine (19.86 ml, 171 mmol). The reaction was allowed to warm up to room temperature over 2 h then quenched by the addition of ice and water. Orthophosphoric acid (2M) was added until the aqueous layer reached pH4. The aqueous and organic phases were separated and the organic layer was washed with 2M orthophosphoric acid (2×50 ml). The organic layer was dried (Na2SO4) then concentrated in vacuo and the residue was distilled to afford the title compound (D5) as a clear oil (3.72 g, 63%) b.p. 60° C. at 1.5 mm Hg (Kugelrohr).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
19.86 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-n-methoxy-n-methylacetamide
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-n-methoxy-n-methylacetamide
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-n-methoxy-n-methylacetamide
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-n-methoxy-n-methylacetamide
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-n-methoxy-n-methylacetamide
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-n-methoxy-n-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.